![molecular formula C24H25N3O4 B8531951 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8531951.png)
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling with the benzoic acid derivative. Common synthetic routes include:
Formation of Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Coupling Reactions: The quinoline and piperidine intermediates are then coupled with the benzoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Skraup synthesis and hydrogenation steps, as well as the development of more efficient coupling reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group in the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Piperidine Derivatives: Such as piperine, which is found in black pepper and has various pharmacological effects.
Benzoic Acid Derivatives: Such as salicylic acid, which is used in the treatment of acne and other skin conditions.
Uniqueness
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is unique due to its combination of a quinoline moiety, a piperidine ring, and a benzoic acid derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H25N3O4 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C24H25N3O4/c1-14-7-8-17(24(30)31)15(2)22(14)26-23(29)19-13-21(27-11-9-16(28)10-12-27)25-20-6-4-3-5-18(19)20/h3-8,13,16,28H,9-12H2,1-2H3,(H,26,29)(H,30,31) |
Clé InChI |
MJMMAWQQRHBTDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate](/img/structure/B8531883.png)

![8-carboxy-9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B8531910.png)
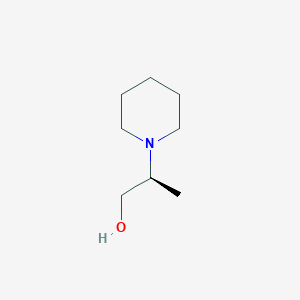
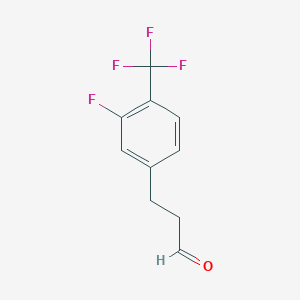
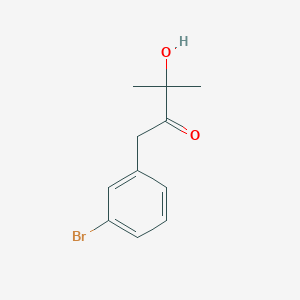
![N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide](/img/structure/B8531934.png)
![2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8531942.png)
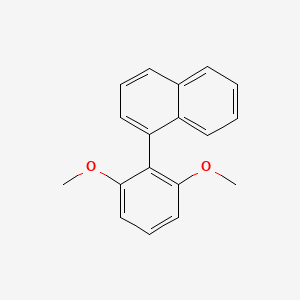
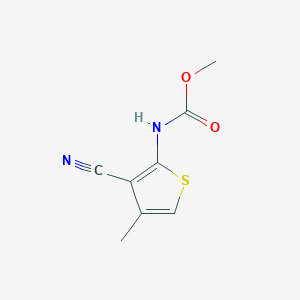
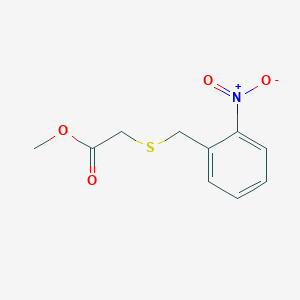
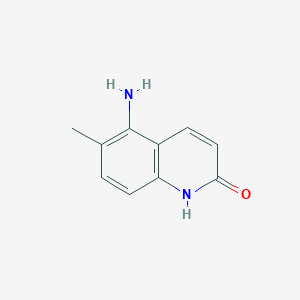

![6-(2,6-dichlorophenyl)-2-hydroxy-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8531984.png)
